molecular formula C22H16N4OS B12807322 2-(6-Biphenyl-4-yl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazin-3-yl)-phenol CAS No. 77712-46-0

2-(6-Biphenyl-4-yl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazin-3-yl)-phenol

Cat. No.: B12807322
CAS No.: 77712-46-0
M. Wt: 384.5 g/mol
InChI Key: VJEYWADLANULRT-UHFFFAOYSA-N
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Description

2-(6-Biphenyl-4-yl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazin-3-yl)-phenol is a complex organic compound with a unique structure that combines biphenyl, triazole, and thiadiazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Biphenyl-4-yl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazin-3-yl)-phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Biphenyl Derivative: The synthesis begins with the preparation of a biphenyl derivative through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Triazole Formation: The biphenyl derivative is then subjected to a cyclization reaction with hydrazine and a suitable aldehyde to form the triazole ring.

    Thiadiazine Formation: The triazole intermediate is further reacted with a thiocarbonyl compound to form the thiadiazine ring.

    Phenol Introduction: Finally, the phenol group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-(6-Biphenyl-4-yl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazin-3-yl)-phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The triazole and thiadiazine rings can be reduced under specific conditions.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenol and biphenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced triazole and thiadiazine derivatives.

    Substitution: Various substituted phenol and biphenyl derivatives.

Scientific Research Applications

2-(6-Biphenyl-4-yl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazin-3-yl)-phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(6-Biphenyl-4-yl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazin-3-yl)-phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The triazole and thiadiazine rings are particularly important for these interactions, as they can form hydrogen bonds and other non-covalent interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Biphenyl-4-yl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazin-3-yl)-phenol
  • 6-Biphenyl-4-yl-3-ethyl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine
  • 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine,6-(1,1’-biphenyl)-4-yl-3-methyl-

Uniqueness

This compound is unique due to its specific combination of biphenyl, triazole, and thiadiazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

77712-46-0

Molecular Formula

C22H16N4OS

Molecular Weight

384.5 g/mol

IUPAC Name

2-[6-(4-phenylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]phenol

InChI

InChI=1S/C22H16N4OS/c27-20-9-5-4-8-18(20)21-23-24-22-26(21)25-19(14-28-22)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13,27H,14H2

InChI Key

VJEYWADLANULRT-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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